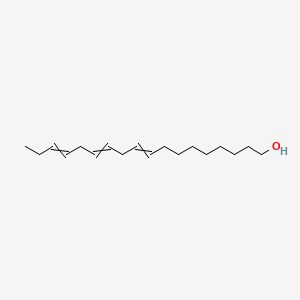
9,12,15-Octadecatrien-1-ol, (9Z,12Z,15Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,12,15-Octadecatrienol, also known as linolenyl alcohol, is an unsaturated fatty alcohol with the molecular formula C18H32O. It is characterized by the presence of three double bonds located at the 9th, 12th, and 15th carbon atoms in the carbon chain. This compound is commonly found in various plant oils and is known for its potential health benefits and applications in different scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,12,15-Octadecatrienol can be achieved through the reduction of linolenic acid, which is an omega-3 fatty acid commonly found in plant oils. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the unsaturated bonds .
Industrial Production Methods
Industrial production of 9,12,15-Octadecatrienol often involves the extraction of linolenic acid from plant sources such as flaxseed oil, followed by its reduction to the corresponding alcohol. The extraction process includes solvent extraction and purification steps to isolate linolenic acid, which is then subjected to reduction using industrial-scale reducing agents .
Análisis De Reacciones Químicas
Types of Reactions
9,12,15-Octadecatrienol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Further reduction can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of 9,12,15-Octadecatrienal and 9,12,15-Octadecatrienoic acid.
Reduction: Formation of saturated alcohols such as octadecanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
9,12,15-Octadecatrienol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of cosmetics, lubricants, and bio-based materials
Mecanismo De Acción
The mechanism of action of 9,12,15-Octadecatrienol involves its interaction with cell membranes, where it can modulate membrane fluidity and permeability. It also acts as a precursor for the synthesis of signaling molecules such as eicosanoids, which play a role in inflammatory responses. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
9,12-Octadecadienol: Lacks the third double bond present in 9,12,15-Octadecatrienol.
9-Octadecenol: Contains only one double bond.
Octadecanol: A fully saturated fatty alcohol with no double bonds.
Uniqueness
9,12,15-Octadecatrienol is unique due to its three double bonds, which confer distinct chemical and biological properties. Its unsaturated nature makes it more reactive and versatile in various chemical reactions compared to its saturated counterparts .
Propiedades
Número CAS |
2774-90-5 |
|---|---|
Fórmula molecular |
C18H32O |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
octadeca-9,12,15-trien-1-ol |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,19H,2,5,8,11-18H2,1H3 |
Clave InChI |
IKYKEVDKGZYRMQ-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



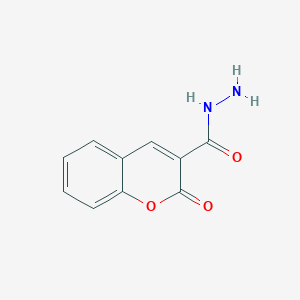
![(6-methoxy-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14166992.png)

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)-](/img/structure/B14167003.png)

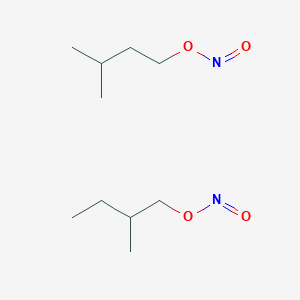
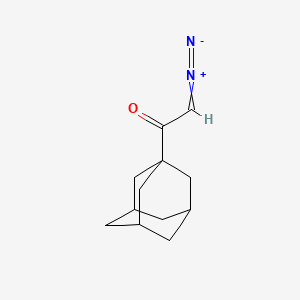
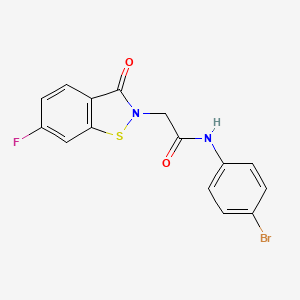
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)-](/img/structure/B14167031.png)
![(5Z)-5-{[5-(3-acetylphenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile](/img/structure/B14167055.png)
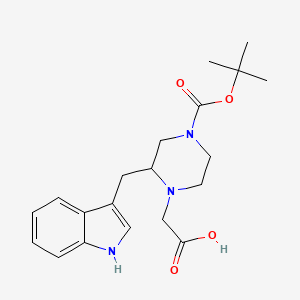
![5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167061.png)
![1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14167068.png)
